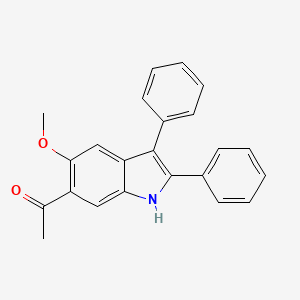![molecular formula C13H10FN5O2 B12906939 N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine CAS No. 89454-13-7](/img/no-structure.png)
N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine core, which is further linked to a glycine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the fluorophenyl group and the glycine moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring. The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, while the glycine moiety can be attached via amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its biological activity.
4-Fluorophenyl derivatives: Compounds with a fluorophenyl group that exhibit various pharmacological properties.
Glycine derivatives: Molecules containing a glycine moiety, often used in medicinal chemistry.
Uniqueness
N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyrazolo[3,4-d]pyrimidine core provides a versatile scaffold for further functionalization.
Propriétés
| 89454-13-7 | |
Formule moléculaire |
C13H10FN5O2 |
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
2-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]acetic acid |
InChI |
InChI=1S/C13H10FN5O2/c14-8-1-3-9(4-2-8)19-13-10(5-18-19)12(16-7-17-13)15-6-11(20)21/h1-5,7H,6H2,(H,20,21)(H,15,16,17) |
Clé InChI |
SKDYISIDZOHBPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)

![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)



